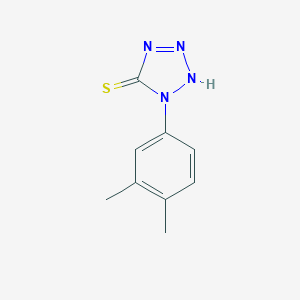![molecular formula C20H16N2O4 B477482 N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide CAS No. 666711-73-5](/img/structure/B477482.png)
N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide is a synthetic organic compound with a molecular formula of C20H16N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide typically involves the reaction of 4-acetylphenyl isocyanate with 4-aminophenyl furan-2-carboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamoyl or acetyl derivatives.
Scientific Research Applications
N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.
N-(4-((4-Benzhydryl Piperazin-1-yl) Methyl Carbamoyl) Phenyl) Furan-2-Carboxamide: Studied for its potential as a corrosion inhibitor.
Uniqueness
N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of acetyl, carbamoyl, and furan groups allows for versatile applications in various fields .
Properties
CAS No. |
666711-73-5 |
|---|---|
Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4g/mol |
IUPAC Name |
N-[4-[(4-acetylphenyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16N2O4/c1-13(23)14-4-8-16(9-5-14)21-19(24)15-6-10-17(11-7-15)22-20(25)18-3-2-12-26-18/h2-12H,1H3,(H,21,24)(H,22,25) |
InChI Key |
FHTHNERUDVLPON-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-methylbutanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B477407.png)
![4-Methyl-3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B477504.png)
![N-Benzo[1,3]dioxol-5-yl-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide](/img/structure/B477580.png)
![ethyl 4-[4-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B477585.png)
![1-({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)piperidine](/img/structure/B477636.png)
![3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B477647.png)

![5-[4-(1,3-Benzodioxol-5-ylmethoxy)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B477684.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B477708.png)
![N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]propanamide](/img/structure/B477725.png)
![7-(2-chlorophenyl)-10-(2-methoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B477730.png)
![N-[3-(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B477769.png)
![N-(3-{5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-1-naphthamide](/img/structure/B477770.png)
![N-(3-{5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide](/img/structure/B477771.png)
